

1-(Thiophen-2-yl)butan-1-one CAS number 5333-83-5

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Compound of Interest

Compound Name: 1-(Thiophen-2-yl)butan-1-one

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An In-Depth Technical Guide to **1-(Thiophen-2-yl)butan-1-one** (CAS 5333-83-5)

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1-(Thiophen-2-yl)butan-1-one** (CAS 5333-83-5), a key heterocyclic ketone intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, mechanistic pathways, analytical characterization, and applications. By integrating established protocols with mechanistic rationale, this guide serves as an authoritative resource for leveraging this versatile building block in organic synthesis and pharmaceutical research. The thiophene moiety is a privileged structure in medicinal chemistry, and understanding the handling and reactivity of its derivatives is paramount for innovation.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Core Compound Identity and Physicochemical Profile

1-(Thiophen-2-yl)butan-1-one, also known as 2-butyrylthiophene, is an organic compound featuring a five-membered aromatic thiophene ring linked to a butanone group.[\[4\]](#) This structure makes it a valuable precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[\[4\]](#)[\[5\]](#) Its chemical and physical properties are foundational to its application and handling.

Chemical Structure

Caption: Chemical structure of **1-(Thiophen-2-yl)butan-1-one**.

Physicochemical Data

The fundamental properties of a compound dictate its behavior in reactions, its solubility, and appropriate storage conditions. Below is a summary of key data for **1-(Thiophen-2-yl)butan-1-one**.

Property	Value	Source
CAS Number	5333-83-5	[6]
Molecular Formula	C ₈ H ₁₀ OS	[4][7][8]
Molecular Weight	154.23 g/mol	[4][7][9]
Appearance	Colorless to pale yellow liquid	[4][5]
Boiling Point	245.8 °C at 760 mmHg	[5]
Density	1.075 g/cm ³	[5]
Flash Point	102.2 °C (216.0 °F)	[9]
Solubility	Soluble in organic solvents	[4]
Refractive Index (@ 20°C)	1.5405 - 1.5455	[5]
InChI Key	YXHIINNJOGKPLF- UHFFFAOYSA-N	[4]

Synthesis and Mechanistic Rationale: The Friedel-Crafts Acylation

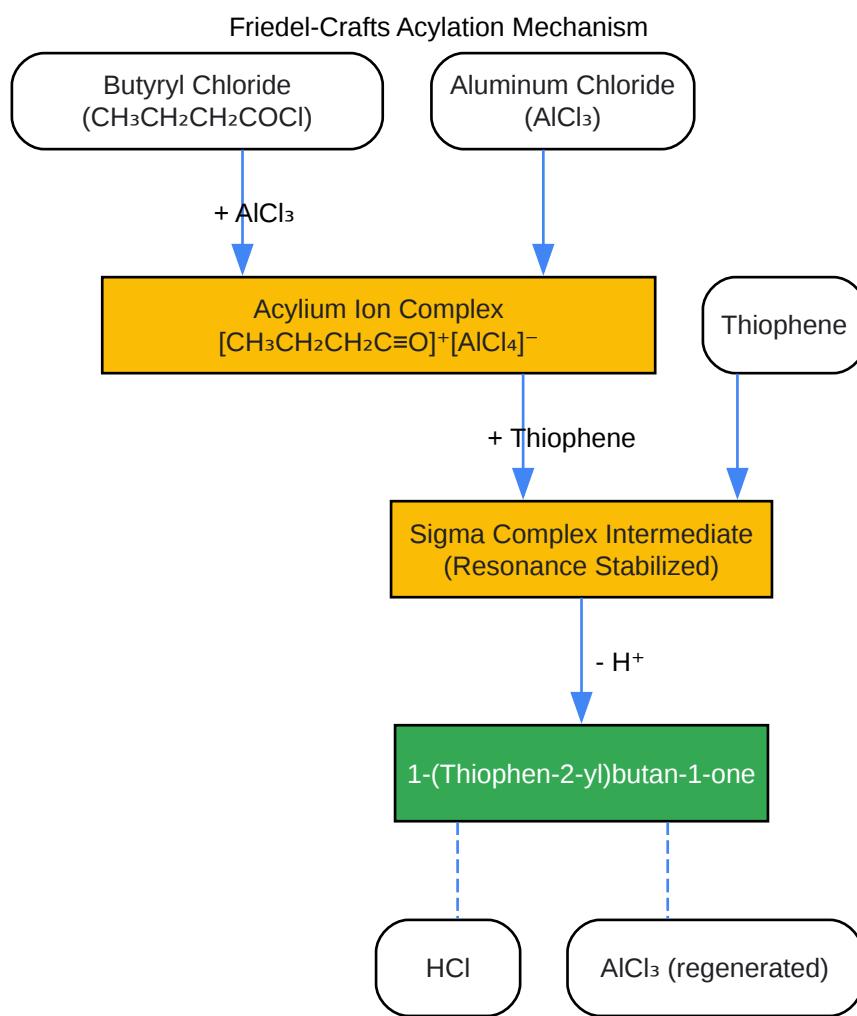
The most common and industrially relevant synthesis of **1-(Thiophen-2-yl)butan-1-one** is the Friedel-Crafts acylation of thiophene.[10][11] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.

The Causality of Reagent and Catalyst Selection

The choice of butyryl chloride as the acylating agent and a Lewis acid like aluminum chloride (AlCl_3) as the catalyst is deliberate.[11] The Lewis acid is crucial as it coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is potent enough to overcome the aromatic stability of the thiophene ring. Thiophene itself is an electron-rich heterocycle, which makes it more reactive than benzene in electrophilic substitutions, allowing for milder reaction conditions in some cases.[1]

Mechanism of Acylation and Regioselectivity

The reaction proceeds via the formation of an acylium ion, which is then attacked by the electron-rich thiophene ring. The regioselectivity of this attack is a critical aspect.



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Caption: Workflow of the Friedel-Crafts acylation of thiophene.

The electrophilic attack preferentially occurs at the C2 (or C5) position of the thiophene ring. This is because the carbocation intermediate (the sigma complex) formed by attack at C2 is more stable, as it can be described by three resonance structures, effectively delocalizing the positive charge. In contrast, attack at the C3 (or C4) position results in an intermediate with only two resonance structures.^{[12][13]} The greater delocalization and stability of the C2-attack intermediate means it has a lower activation energy, making it the kinetically and thermodynamically favored pathway.^{[12][13]}

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through in-process checks and clear endpoints.

Objective: To synthesize **1-(Thiophen-2-yl)butan-1-one**.

Materials:

- Thiophene (1.0 eq)
- Butyryl chloride (1.1 eq)
- Anhydrous aluminum chloride (AlCl_3) (1.2 eq)
- Anhydrous dichloromethane (DCM) as solvent
- Ice water
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, and dropping funnel

Procedure:

- Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the

reaction.

- Catalyst Suspension: Charge the flask with anhydrous AlCl_3 and anhydrous DCM. Cool the suspension to 0 °C in an ice bath. Causality: Cooling is essential to control the exothermic reaction and prevent side reactions.
- Acyl Chloride Addition: Add butyryl chloride dropwise to the AlCl_3 suspension while stirring. An orange-colored complex should form.
- Thiophene Addition: Add a solution of thiophene in anhydrous DCM dropwise via the dropping funnel over 30-60 minutes, keeping the temperature below 5 °C. Self-Validation: Monitor the reaction temperature closely. A sudden exotherm may indicate the addition is too rapid.
- Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
- Quenching: Carefully and slowly pour the reaction mixture into a beaker of ice water with vigorous stirring. Causality: This hydrolyzes the aluminum complexes and quenches the reaction. This step is highly exothermic and must be done cautiously.
- Work-up:
 - Separate the organic layer in a separatory funnel.
 - Extract the aqueous layer twice with DCM.
 - Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution (to neutralize any remaining acid), and brine. Self-Validation: The NaHCO_3 wash should result in CO_2 evolution, which should cease when neutralization is complete.
 - Dry the organic layer over anhydrous MgSO_4 .
- Purification:
 - Filter off the drying agent.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure **1-(Thiophen-2-yl)butan-1-one** as a liquid.[5]

Analytical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods and chromatography provides a complete analytical profile.

Spectroscopic Data Interpretation

The following data are characteristic of a successfully synthesized **1-(Thiophen-2-yl)butan-1-one**.

Technique	Expected Observations
¹ H NMR	δ (ppm): ~0.9 (t, 3H, -CH ₃), ~1.7 (sextet, 2H, -CH ₂ -CH ₃), ~2.9 (t, 2H, -CO-CH ₂ -), ~7.1 (dd, 1H, thiophene H4), ~7.6-7.8 (m, 2H, thiophene H3 and H5). The splitting patterns and integrations are key identifiers.
¹³ C NMR	δ (ppm): ~14 (CH ₃), ~18 (CH ₂), ~40 (CO-CH ₂), ~128, ~132, ~134 (thiophene carbons), ~144 (thiophene C-CO), ~193 (C=O).
IR (Infrared)	ν (cm ⁻¹): ~1660-1680 (strong, C=O stretch, conjugated), ~3100 (C-H stretch, aromatic), ~2800-3000 (C-H stretch, aliphatic). The position of the carbonyl peak indicates conjugation with the thiophene ring.[14]
MS (Mass Spec)	m/z: 154 (M ⁺ , molecular ion peak), 111 (M ⁺ - C ₃ H ₇ , loss of propyl group), 83 (thienyl fragment). Fragmentation patterns validate the connectivity.[15]

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile compounds like **1-(Thiophen-2-yl)butan-1-one**, offering high resolution to separate it from starting materials and by-products.[16]

Illustrative HPLC Protocol:

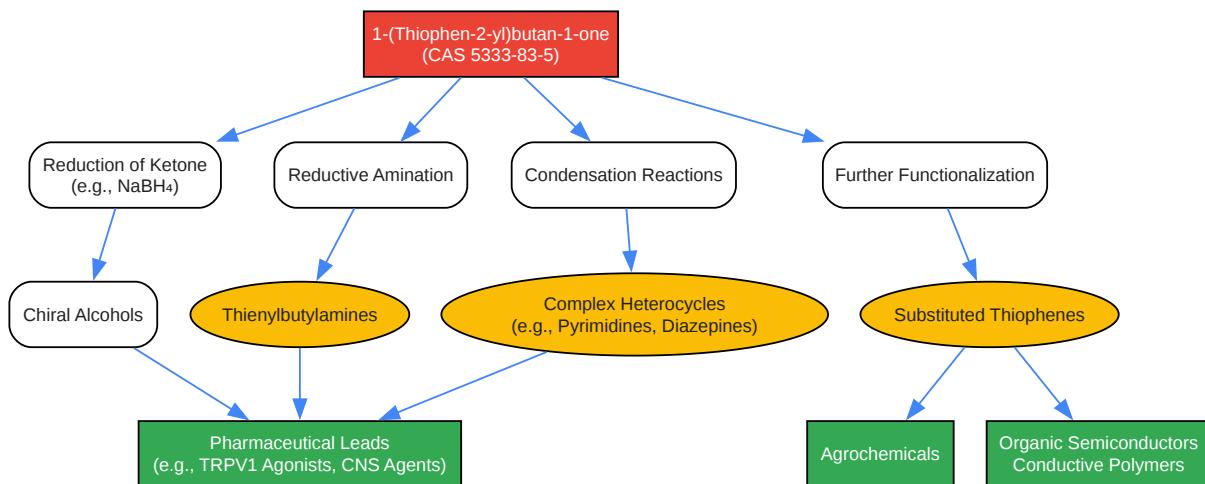
- Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[16]
- Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the thiophene chromophore absorbs strongly (e.g., ~254 nm).
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.

This method provides a reliable means to quantify the purity and identify any process-related impurities.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties like solubility and metabolism while maintaining biological activity.

1-(Thiophen-2-yl)butan-1-one is a critical starting material for accessing more complex thiophene derivatives.

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Caption: Role as a versatile intermediate in synthesis.

Key Application Areas:

- **Pharmaceutical Intermediates:** The butanone side chain can be readily modified. For instance, reduction of the ketone yields a secondary alcohol, which can be a chiral center for asymmetric synthesis. Reductive amination can introduce amine functionalities, leading to compounds with potential neurological activity.[17]
- **Drug Candidate Synthesis:** Derivatives of this compound have been explored for various therapeutic targets. For example, N-(4-hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide, derived from a related thiophene butanoic acid, was identified as a TRPV1 agonist. Rational drug design often starts with simple scaffolds like 2-butyrylthiophene to build more potent and selective ligands.
- **Materials Science:** The thiophene ring is a fundamental unit in conductive polymers and organic semiconductors.[5] This compound can serve as a building block for creating materials with specific electronic properties.

Safety, Handling, and Storage

Proper handling of **1-(Thiophen-2-yl)butan-1-one** is crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

GHS Pictogram	Hazard Code	Statement
 alt text	H302	Harmful if swallowed
 alt text	H319	Causes serious eye irritation

Source: PubChem[\[6\]](#)

Recommended Handling and Storage Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[18\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[19\]](#)[\[20\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[19\]](#) Do not ingest or inhale. Wash hands thoroughly after handling.[\[18\]](#) Keep away from heat, sparks, and open flames.[\[20\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[18\]](#)[\[19\]](#) Keep away from incompatible materials.
- Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[\[19\]](#)

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

Conclusion

1-(Thiophen-2-yl)butan-1-one (CAS 5333-83-5) is more than a simple chemical intermediate; it is a gateway to a vast chemical space of high-value molecules. Its straightforward synthesis via Friedel-Crafts acylation, combined with the rich reactivity of both the thiophene ring and the ketone functional group, makes it an indispensable tool for chemists. For professionals in drug discovery, its role as a scaffold for developing novel therapeutic agents is particularly significant, leveraging the proven track record of the thiophene moiety in approved pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for unlocking its full potential in research and development.

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